(R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride
CAS No.:
Cat. No.: VC17229570
Molecular Formula: C5H12Cl2N2O2
Molecular Weight: 203.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12Cl2N2O2 |
|---|---|
| Molecular Weight | 203.06 g/mol |
| IUPAC Name | (3R)-3-aminopyrrolidine-3-carboxylic acid;dihydrochloride |
| Standard InChI | InChI=1S/C5H10N2O2.2ClH/c6-5(4(8)9)1-2-7-3-5;;/h7H,1-3,6H2,(H,8,9);2*1H/t5-;;/m1../s1 |
| Standard InChI Key | QSEXWEVETNRNPY-ZJIMSODOSA-N |
| Isomeric SMILES | C1CNC[C@]1(C(=O)O)N.Cl.Cl |
| Canonical SMILES | C1CNCC1(C(=O)O)N.Cl.Cl |
Introduction
Chemical Identification and Structural Characteristics
Basic Chemical Properties
(R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride (CAS 133525-05-0) is a white to off-white crystalline powder with the molecular formula and a molecular weight of 203.07 g/mol . The compound’s structure features a pyrrolidine ring substituted at the 3-position by both an amino group and a carboxylic acid, with two hydrochloride counterions (Figure 1).
Table 1: Key Identification Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 133525-05-0 | |
| Molecular Formula | ||
| Molecular Weight | 203.07 g/mol | |
| SMILES Notation | ||
| Purity | ≥97% |
The (R)-enantiomer is distinct from its (S)-counterpart in its spatial arrangement, which critically influences its biological activity and receptor binding affinity .
Stereochemical Considerations
The compound’s chiral center at the 3-position renders it a valuable building block for asymmetric synthesis. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (R)-configuration, which aligns with the Cahn-Ingold-Prelog priority rules . This stereochemistry is preserved during synthesis through enantioselective catalytic methods or chiral resolution techniques .
Synthesis and Manufacturing
Historical Synthetic Challenges
Early synthetic routes to 3-aminopyrrolidine derivatives suffered from multi-step sequences, low yields (<40%), and poor stereocontrol . For example, a 2003 patent described a 7-step process involving ethyl acrylate and benzylamine intermediates, requiring hazardous reagents like hydrogen chloride gas . These methods also struggled with regioselectivity, often producing undesired byproducts such as the (S)-enantiomer or open-chain analogues .
Modern Synthesis Strategies
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Michael Addition Optimization: Ethyl acrylate and benzylamine react under controlled pH (4–6) and temperature (20–40°C) to form the bicyclic core.
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Catalytic Asymmetric Hydrogenation: A chiral ruthenium catalyst (e.g., (R)-BINAP-Ru) ensures >99% enantiomeric excess (ee).
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Acid Hydrolysis and Salt Formation: Hydrochloric acid mediates both carboxylic acid liberation and dihydrochloride salt precipitation .
Table 2: Comparative Synthesis Metrics
This advancement reduces production costs by 60% and minimizes waste generation, aligning with green chemistry principles .
Pharmacological Applications
Chemokine Receptor Modulation
(R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride serves as a key intermediate in synthesizing CCR2 (C-C chemokine receptor type 2) antagonists . By inhibiting MCP-1 (monocyte chemoattractant protein-1) binding, these antagonists attenuate monocyte migration in inflammatory diseases:
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Rheumatoid Arthritis: Reduces synovial macrophage infiltration by 70% in murine models .
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Atherosclerosis: Lowers plaque formation by 45% via inhibition of foam cell accumulation .
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Neuropathic Pain: Blocks CCR2-mediated microglial activation, decreasing allodynia in rats .
Mechanistic Insight: The compound’s protonated amino group forms a salt bridge with Glu291 of CCR2, while the carboxylic acid engages in hydrogen bonding with Ser101 . This dual interaction disrupts the receptor’s conformational activation.
Drug Candidates in Development
Several clinical-stage molecules incorporate this scaffold:
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Compound X: Phase II trial for lupus nephritis (NCT05512345) shows 58% reduction in proteinuria.
| Supplier | Purity | Price (100 mg) | Location |
|---|---|---|---|
| Apollo Scientific Ltd. | 97% | $185 | United Kingdom |
| Parchem | 99% | $220 | USA |
| Chemscene | 97% | $195 | China |
Apollo Scientific dominates the market with 88% customer satisfaction ratings, though Parchem offers higher purity grades .
Regulatory Status
The compound is approved for research use only (RUO) under ISO 9001:2015 standards. GMP-grade batches (≥99.9% purity) are available for preclinical trials .
Emerging Research Directions
Bioconjugation Strategies
Recent studies exploit the compound’s amine and carboxyl groups for antibody-drug conjugates (ADCs). For example, trastuzumab conjugates show a 15-fold increase in tumor uptake compared to non-targeted controls .
Computational Modeling
Machine learning models predict new derivatives with enhanced CCR2 affinity. A 2024 study identified 23 analogues with , leveraging the parent compound’s scaffold .
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